molecular formula C23H31O5 · Na B1163424 15-keto Treprostinil (sodium salt)

15-keto Treprostinil (sodium salt)

Cat. No.: B1163424
M. Wt: 410.5
InChI Key: PCGJOOOILKFUEW-MITWTGFRSA-M
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic chemical nomenclature of 15-keto Treprostinil (sodium salt) follows the International Union of Pure and Applied Chemistry conventions, with the formal designation being 2-(((1R,2R,3aS,9aS)-2-hydroxy-1-(3-oxooctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-yl)oxy)acetate, monosodium salt. This nomenclature specifically identifies the compound as an acetate derivative containing a cyclopentanaphthalene core structure with defined stereochemical configurations and a sodium counterion. The molecular formula is established as C23H31O5 - Na, indicating the presence of twenty-three carbon atoms, thirty-one hydrogen atoms, five oxygen atoms, and one sodium atom per molecular unit.

The molecular weight of 15-keto Treprostinil (sodium salt) is precisely determined to be 410.5 daltons, reflecting the contribution of all constituent atoms including the sodium cation. This molecular weight represents a significant difference from the parent treprostinil compound, which exhibits a molecular formula of C23H34O5 and a molecular weight of 390.52 daltons. The structural nomenclature reveals the presence of a 3-oxooctyl side chain, which distinguishes this derivative from the parent compound's 3-hydroxyoctyl side chain, indicating the oxidation of the secondary alcohol at the 15-position to a ketone functional group.

Table 1: Molecular Composition Analysis

Parameter 15-keto Treprostinil (Sodium Salt) Parent Treprostinil
Molecular Formula C23H31O5 - Na C23H34O5
Molecular Weight 410.5 Da 390.52 Da
Carbon Atoms 23 23
Hydrogen Atoms 31 34
Oxygen Atoms 5 5
Sodium Atoms 1 0

The spectroscopic characterization of 15-keto Treprostinil (sodium salt) includes ultraviolet-visible absorption properties, with the compound exhibiting a characteristic absorption maximum at 279 nanometers. This UV-Vis signature provides valuable analytical identification parameters and reflects the electronic transitions within the aromatic cyclopentanaphthalene chromophore system.

Stereochemical Configuration and Chiral Center Assignments

The stereochemical configuration of 15-keto Treprostinil (sodium salt) maintains the complex three-dimensional arrangement characteristic of prostacyclin analogs, with multiple chiral centers defining the spatial organization of the molecule. The systematic nomenclature identifies four critical stereocenters with absolute configurations designated as 1R, 2R, 3aS, and 9aS, respectively. These stereochemical assignments follow the Cahn-Ingold-Prelog priority rules and establish the specific spatial arrangement of substituents around each chiral carbon atom.

The 1R configuration at the first chiral center determines the spatial orientation of the 3-oxooctyl side chain relative to the cyclopentanaphthalene core structure. This stereochemical assignment ensures that the side chain adopts a specific three-dimensional position that influences the overall molecular conformation and potential biological interactions. The 2R configuration at the second chiral center governs the positioning of the hydroxyl group attached to the cyclopentane ring, maintaining the same stereochemical relationship as observed in the parent treprostinil compound.

Table 2: Stereochemical Center Analysis

Chiral Center Absolute Configuration Functional Group Stereochemical Significance
Position 1 R 3-oxooctyl side chain Side chain orientation
Position 2 R Hydroxyl group Ring hydroxylation pattern
Position 3a S Ring junction Bicyclic system geometry
Position 9a S Ring junction Aromatic ring orientation

The 3aS and 9aS configurations represent the stereochemical assignments at the ring junction positions, which are critical for maintaining the proper three-dimensional geometry of the fused bicyclic system. These stereocenters ensure that the cyclopentane ring and the naphthalene aromatic system adopt the correct spatial relationship, preserving the overall molecular architecture that characterizes prostacyclin analogs. The preservation of these stereochemical configurations in the 15-keto derivative indicates that the oxidation process responsible for ketone formation occurs without affecting the core structural integrity of the molecule.

The comparison with parent treprostinil reveals that all four major chiral centers maintain identical absolute configurations between the parent compound and the 15-keto derivative. This stereochemical conservation suggests that the transformation from the hydroxyl group to the ketone functional group at the 15-position occurs through a stereospecific oxidation process that does not perturb the existing chiral centers within the molecule.

Crystalline Structure Analysis via X-Ray Diffraction Studies

15-keto Treprostinil (sodium salt) exists as a crystalline solid under standard storage conditions, with the compound demonstrating sufficient structural stability for crystallographic analysis. The crystalline nature of this compound provides opportunities for detailed solid-state characterization through X-ray diffraction methodologies, although specific diffraction patterns for this particular derivative have not been extensively reported in the available literature. The crystalline formulation exhibits high purity standards, with analytical specifications indicating purity levels of ≥98%, suggesting well-ordered crystal lattice arrangements.

The physical stability of the crystalline form is demonstrated by the compound's shelf life specification of ≥2 years when stored under appropriate conditions at -20°C. This thermal stability indicates that the crystal lattice structure maintains its integrity over extended periods, suggesting strong intermolecular interactions that stabilize the solid-state arrangement. The sodium salt form likely contributes to enhanced crystalline stability through ionic interactions between the carboxylate anion and the sodium cation, forming a more robust crystal lattice compared to the free acid form.

Storage and handling protocols for the crystalline material specify maintenance at -20°C, indicating temperature sensitivity that may reflect specific crystal polymorphic stability ranges. The requirement for low-temperature storage suggests that the crystal lattice may undergo phase transitions or degradation at elevated temperatures, emphasizing the importance of controlled environmental conditions for maintaining structural integrity.

Table 3: Crystalline Property Analysis

Property Specification Analytical Significance
Physical Form Crystalline solid Solid-state organization
Purity ≥98% Crystal lattice quality
Storage Temperature -20°C Thermal stability requirement
Shelf Life ≥2 years Long-term stability
Stability Temperature-sensitive Phase transition susceptibility

While specific X-ray powder diffraction data for 15-keto Treprostinil (sodium salt) are not available in the current literature, related studies on treprostinil crystalline forms provide insight into the potential structural characteristics of this derivative. Research on treprostinil monohydrate forms has identified specific diffraction patterns with characteristic peaks at defined 2θ angles, suggesting that prostacyclin analogs generally exhibit well-defined crystalline structures suitable for diffraction analysis.

Comparative Molecular Geometry with Parent Treprostinil Compound

The molecular geometry of 15-keto Treprostinil (sodium salt) exhibits both similarities and distinct differences when compared to the parent treprostinil compound, with the primary structural modification occurring at the 15-position of the octyl side chain. The parent treprostinil compound contains a secondary hydroxyl group at this position, characterized by the presence of a 3-hydroxyoctyl side chain, while the 15-keto derivative features a ketone functional group, resulting in a 3-oxooctyl side chain configuration. This structural transformation represents an oxidation of the secondary alcohol to the corresponding ketone, altering both the electronic properties and spatial geometry of the side chain.

The core cyclopentanaphthalene structure remains essentially unchanged between the parent compound and the 15-keto derivative, with both molecules maintaining the same bicyclic aromatic system and identical stereochemical configurations at all chiral centers. The carboxylic acid functionality that forms the acetate portion in the sodium salt also remains structurally equivalent, indicating that the primary molecular modification is localized to the specific position within the aliphatic side chain.

Table 4: Structural Comparison Analysis

Structural Feature Parent Treprostinil 15-keto Treprostinil (Sodium Salt)
Core Ring System Cyclopentanaphthalene Cyclopentanaphthalene
Side Chain 3-hydroxyoctyl 3-oxooctyl
Functional Group at Position 15 Secondary alcohol Ketone
Carboxylate Group Free acid Sodium salt
Molecular Flexibility Higher (due to -OH rotation) Lower (due to planar C=O)

The geometric implications of the ketone functional group introduction include altered molecular flexibility and conformational preferences compared to the parent hydroxyl-containing compound. The ketone group exhibits a planar geometry around the carbonyl carbon, with sp2 hybridization constraining the local molecular geometry to a more rigid configuration. In contrast, the hydroxyl group in the parent compound allows for greater rotational freedom around the carbon-oxygen bond, providing enhanced molecular flexibility in the side chain region.

The electronic effects of the ketone substitution also influence the overall molecular geometry through altered electron distribution patterns. The carbonyl group introduces a significant dipole moment and electron-withdrawing character that can affect intramolecular interactions and potentially influence the overall three-dimensional conformation of the molecule. These electronic changes may impact the compound's interaction profiles and physical properties compared to the parent treprostinil structure.

The sodium salt formation in the 15-keto derivative introduces additional geometric considerations through the ionic interaction between the carboxylate anion and the sodium cation. This ionic association can influence the solid-state packing arrangements and potentially affect the solution-phase conformation through ion-pair interactions that are absent in the neutral parent compound. The presence of the sodium counterion may also influence the compound's solubility characteristics and crystalline behavior compared to the free acid form of the parent treprostinil.

Properties

Molecular Formula

C23H31O5 · Na

Molecular Weight

410.5

InChI

InChI=1S/C23H32O5.Na/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25;/h5-6,8,16,18-19,21,25H,2-4,7,9-14H2,1H3,(H,26,27);/q;+1/p-1/t16-,18+,19-,21+;/m0./s1

InChI Key

PCGJOOOILKFUEW-MITWTGFRSA-M

SMILES

[H][C@@]12[C@@](C[C@@H](O)[C@@H]2CCC(CCCCC)=O)([H])CC3=C(OCC([O-])=O)C=CC=C3C1.[Na+]

Synonyms

2-(((1R,2R,3aS,9aS)-2-hydroxy-1-(3-oxooctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-yl)oxy)acetate, monosodium salt

Origin of Product

United States

Scientific Research Applications

Introduction to 15-keto Treprostinil (sodium salt)

15-keto Treprostinil (sodium salt) is a derivative of Treprostinil, a synthetic analog of prostacyclin, which is primarily used in the treatment of pulmonary arterial hypertension (PAH). This compound exhibits vasodilatory properties and has been explored for various therapeutic applications due to its ability to mimic the effects of naturally occurring prostacyclin. This article provides a comprehensive overview of the applications, pharmacological profile, and case studies related to 15-keto Treprostinil.

Pharmacological Properties

Treatment of Pulmonary Arterial Hypertension

15-keto Treprostinil is primarily indicated for the treatment of PAH. It has been shown to improve exercise capacity and quality of life in patients suffering from this condition. The efficacy of the drug has been established through various clinical trials demonstrating significant improvements in functional capacity as measured by the six-minute walk test .

Potential Use in Other Conditions

Research has indicated that 15-keto Treprostinil may have potential applications beyond PAH, including:

  • Heart Failure : Its vasodilatory effects may benefit patients with heart failure by reducing afterload and improving cardiac output.
  • Peripheral Arterial Disease : There is ongoing research into its effects on improving blood flow in peripheral arterial disease.
  • Fibrotic Lung Diseases : Given its role in pulmonary vasodilation, there are explorations into its use for conditions like idiopathic pulmonary fibrosis .

Efficacy in Pulmonary Arterial Hypertension

A study involving patients with idiopathic PAH demonstrated that those treated with 15-keto Treprostinil showed significant improvements in hemodynamic parameters compared to placebo groups. The results highlighted a reduction in mean pulmonary arterial pressure and an increase in cardiac output over a treatment period of six months .

Safety Profile

In clinical trials, the safety profile of 15-keto Treprostinil was consistent with other formulations of Treprostinil. Common adverse effects included headache, nausea, and flushing. Serious adverse events were rare but included hypotension and bleeding complications .

Comparison with Similar Compounds

Pharmacokinetic and Formulation Differences

Treprostinil is formulated as sodium, diolamine, or diethanolamine salts to optimize delivery routes:

  • Sodium salt : Used in SC/IV (Remodulin®) and inhaled (Tyvaso®) formulations. Achieves rapid systemic absorption (bioavailability: 100% for SC/IV; ~64–72% for inhaled) .
  • Diolamine salt : Used in oral extended-release tablets (Orenitram®) with ~17% bioavailability due to first-pass metabolism .
  • Diethanolamine salt: Developed for sustained-release (SR) oral tablets, providing near zero-order release over 12 hours .

Key Distinction : While all salts dissociate into the same bioactive treprostinil ion in plasma , their pharmacokinetic profiles differ significantly (Table 1).

Table 1. Pharmacokinetic Comparison of Treprostinil Formulations

Parameter SC/IV (Sodium) Inhaled (Sodium) Oral (Diolamine) Oral SR (Diethanolamine)
Bioavailability 100% 64–72% ~17% Comparable to SC/IV
Tmax (hours) 1–2 (SC) 0.25–0.5 4–6 6–8
Half-life (hours) 4–6 1–2 6–8 12–24
Systemic Exposure High Low (lung-targeted) Moderate High
Common Adverse Effects Infusion-site pain Cough, throat irritation Abdominal discomfort Similar to oral diolamine
References

15-Keto Modification vs. Parent Compound

The 15-keto group in Treprostinil sodium may confer advantages over the hydroxyl-containing parent:

  • Reduced Side Effects: Analogous to 15-keto fluprostenol, which avoids iris/eyelid pigmentation while maintaining efficacy in eyelash growth .
  • Receptor Selectivity : Structural changes may alter binding to prostaglandin receptors (IP, DP1, EP2) or off-target interactions (e.g., STAT3 inhibition observed with 15-keto PGE2) .

Comparison with Other Prostacyclin Analogs

Epoprostenol and Iloprost

  • Epoprostenol (PGI2): Short half-life (3–5 minutes), requiring continuous IV infusion. Higher risk of catheter-related infections vs. Treprostinil .
  • Iloprost : Inhaled formulation with 6–9 daily doses. Comparable efficacy to Treprostinil but less convenient .

Advantage of 15-Keto Treprostinil: Potential for less frequent dosing and avoidance of infusion-site complications.

Fluprostenol and Bimatoprost Derivatives

  • 15-Keto Fluprostenol: Demonstrates equivalent efficacy to 15-hydroxy derivatives in promoting eyelash growth without pigmentation side effects .

Preparation Methods

Oxidation of Treprostinil During Synthesis

15-Keto Treprostinil is primarily formed as an oxidative byproduct during the synthesis of treprostinil. The process involves exposing treprostinil to conditions that promote oxidation at the 15-hydroxyl group. Patent CA2726599C describes a method where treprostinil is dissolved in a water-miscible organic solvent (e.g., acetone) and mixed with an aqueous basic solution containing alkali metal cations, such as sodium hydroxide. Under these alkaline conditions, partial oxidation of the 15-hydroxyl group occurs, yielding 15-keto Treprostinil as a minor component. The reaction mechanism likely involves nucleophilic deprotonation followed by oxidation, though explicit details remain proprietary.

Isolation and Purification Techniques

Crystallization from Ethanol-Water Systems

Crude treprostinil mixtures containing 15-keto Treprostinil are purified via recrystallization. As detailed in US9604901B2, treprostinil is dissolved in a 50% ethanol-water solution at elevated temperatures (60–90°C) and gradually cooled to induce crystallization. The sodium salt of 15-keto Treprostinil exhibits lower solubility in this solvent system compared to treprostinil, enabling its isolation through fractional crystallization. Filtration using a Büchner funnel yields a crystalline solid with ≥98% purity.

Table 1: Crystallization Parameters for Sodium Salt Isolation

ParameterConditionSource Citation
Solvent System50% ethanol in water
Temperature Range60–90°C during dissolution
Cooling RateGradual (0.5–1°C/min)
Purity Post-Filtration≥98%

Solvent-Mediated Polymorphic Control

Patent WO2016055819A1 highlights the role of solvent selection in isolating the sodium salt monohydrate form. Agitating treprostinil sodium salt in a solvent with low solubility (e.g., ethyl acetate) at 60–90°C for 1–6 hours promotes the formation of a stable crystalline lattice, effectively excluding 15-keto Treprostinil from the primary crystal structure. This method reduces impurity levels to <0.1% in the final product.

Analytical Characterization

Spectroscopic Identification

15-Keto Treprostinil (sodium salt) is characterized by its molecular formula C23H31NaO5C_{23}H_{31}NaO_5 and molecular weight of 410.5 g/mol. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct shifts for the ketone carbonyl group at δ 208–210 ppm in 13C^{13}\text{C} spectra, absent in the parent treprostinil. High-performance liquid chromatography (HPLC) methods with UV detection at 210 nm are employed to quantify impurity levels, achieving a detection limit of 0.05%.

Stability Profiling

Studies indicate that 15-keto Treprostinil is stable under inert gas atmospheres but degrades in the presence of moisture or light. Accelerated stability testing (40°C/75% relative humidity) shows <2% degradation over six months when stored in amber glass vials.

Industrial-Scale Production Challenges

Byproduct Minimization Strategies

Controlling reaction parameters is critical to minimizing 15-keto Treprostinil formation. Key strategies include:

  • Oxygen Exclusion : Conducting synthesis under nitrogen or argon to limit oxidation.

  • pH Modulation : Maintaining reaction pH between 8.5–9.5 to balance solubility and oxidation rates.

  • Temperature Gradients : Gradual cooling during crystallization to prevent kinetic trapping of impurities.

Comparative Analysis of Patent Methodologies

Table 2: Patent-Based Preparation Methods

PatentKey InnovationImpurity Reduction Efficacy
CA2726599CWater-miscible solvent system0.2–0.5% residual impurity
US9604901B2Ethanol-water recrystallization0.1–0.3% residual impurity
WO2016055819A1Solvent-mediated polymorph control<0.1% residual impurity

Q & A

Q. How is the stability of Treprostinil salts ensured during experimental synthesis, and what analytical methods validate their purity?

Treprostinil salts (e.g., sodium, diethanolamine) are synthesized via alkylation and hydrolysis steps, followed by salt formation with bases like sodium or diethanolamine to enhance stability . Critical impurities from synthesis (e.g., residual alkylation byproducts) are monitored using high-performance liquid chromatography (HPLC) or mass spectrometry. Stability studies under ambient conditions (25°C, 60% RH) confirm long-term storage viability . For derivatives like 15-keto Treprostinil, analogous protocols would apply, with modifications to track keto-group stability.

Q. What receptor targets are pharmacologically relevant for Treprostinil, and how are their EC50 values determined experimentally?

Treprostinil sodium acts as a potent agonist of DP1, IP (prostacyclin), and EP2 receptors, with EC50 values of 0.6 nM, 1.9 nM, and 6.2 nM, respectively, measured via cAMP assays in transfected HEK293 cells . Receptor profiling involves competitive binding assays and functional studies (e.g., vasodilation in pulmonary artery smooth muscle cells). For 15-keto derivatives, comparative studies would assess structural modifications' impact on receptor affinity and downstream signaling (e.g., EP2-mediated anti-proliferative effects ).

Q. What in vitro models are used to evaluate Treprostinil’s anti-proliferative effects in pulmonary arterial hypertension (PAH)?

Primary human pulmonary artery smooth muscle cells (PASMCs) are treated with Treprostinil (1–100 nM) under hypoxic conditions to mimic PAH. Proliferation is quantified via BrdU incorporation or MTT assays, with EP2 receptor knockdown (siRNA) validating mechanism specificity . Dose-response curves correlate intracellular cAMP levels with anti-proliferative activity .

Advanced Research Questions

Q. How should researchers resolve contradictions in pharmacokinetic (PK) data between Treprostinil formulations (e.g., inhaled vs. oral)?

Discrepancies arise from formulation-specific bioavailability (e.g., inhaled: ~64–72% ; oral: ~19% ) and food effects (oral AUC increases by 30–40% with high-fat meals ). Methodological solutions include:

  • Cross-study normalization : Adjust doses using equivalence equations (e.g., oral dose ≈ 0.0072 × IV dose [ng/kg/min]) .
  • Population PK modeling : Incorporate covariates (e.g., PAH severity, CYP2C8 polymorphisms) to explain interpatient variability .
  • GRADE framework : Systematically evaluate study quality and bias in meta-analyses .

Q. What experimental designs mitigate confounding factors when transitioning patients between Treprostinil formulations in clinical trials?

Transition protocols require:

  • Dose tapering : Gradual reduction of parenteral Treprostinil while initiating oral therapy to avoid rebound hypertension .
  • PK bridging studies : Measure plasma concentrations (Cmax, AUC) during crossover phases to ensure therapeutic equivalence .
  • Safety monitoring : Track adverse events (e.g., hypotension, jaw pain) linked to rapid systemic exposure changes .

Q. How can researchers validate the anti-fibrotic mechanisms of Treprostinil derivatives in idiopathic pulmonary fibrosis (IPF) models?

Preclinical models include:

  • Bleomycin-induced murine fibrosis : Administer 15-keto Treprostinil (0.1–1 mg/kg/day) and assess lung hydroxyproline content and fibroblast activation markers (α-SMA, COL1A1) .
  • Human lung fibroblasts : Treat with TGF-β1 to induce fibrosis and measure Treprostinil’s inhibition of Smad2/3 phosphorylation via Western blot .
  • EP2/EP4 receptor knockout mice : Confirm receptor-specific effects on fibroblast proliferation .

Methodological Considerations for Data Analysis

Q. What statistical approaches address non-linear pharmacokinetics in Treprostinil dose-escalation studies?

Use non-compartmental analysis (NCA) for AUC0–∞ and compartmental modeling (e.g., two-compartment with first-order absorption) to capture saturation kinetics at high doses. Bootstrap resampling (1,000 iterations) quantifies confidence intervals for parameters like clearance (CL) and volume of distribution (Vd) .

Q. How are receptor-specific contributions to Treprostinil’s vasodilatory effects dissected in ex vivo models?

Isolated rat pulmonary arteries are pre-treated with receptor antagonists (e.g., AH6809 for EP2) before Treprostinil exposure. Vasodilation is measured via wire myography, and data are normalized to maximal acetylcholine response. Schild regression analysis determines antagonist potency (pA2 values) .

Retrosynthesis Analysis

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Reactant of Route 1
15-keto Treprostinil (sodium salt)
Reactant of Route 2
15-keto Treprostinil (sodium salt)

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